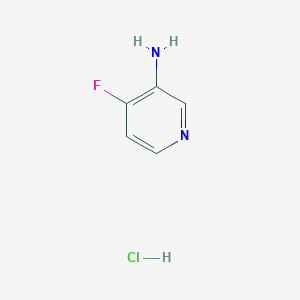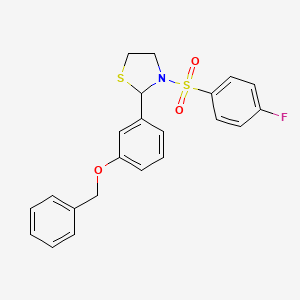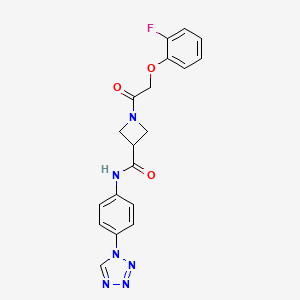![molecular formula C25H29N5O5S B2725579 2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)butanamide CAS No. 1173728-30-7](/img/structure/B2725579.png)
2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)butanamide is a useful research compound. Its molecular formula is C25H29N5O5S and its molecular weight is 511.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Reactivity
Research has explored the synthesis of compounds with similar structural features, focusing on their chemical reactivity and the development of new synthetic pathways. For instance, studies have detailed the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones and derivatives through reactions with isocyanates and other reagents, showcasing a variety of synthetic strategies for constructing complex heterocyclic systems (Shiau et al., 1989; Chern et al., 1988). These methodologies contribute to the broader understanding of constructing quinazolinone and imidazoquinazolinone frameworks, which are core structures in many biologically active compounds.
Pharmacological Studies
Several compounds bearing the imidazoquinazolinone moiety have been evaluated for their pharmacological properties, including antimicrobial, analgesic, and anti-inflammatory activities. For example, derivatives of N-substituted piperazinyl quinolones with structural similarities have been synthesized and assessed for their in-vitro antibacterial activity, indicating a nuanced relationship between chemical structure and antibacterial potency (Foroumadi et al., 1999). Furthermore, compounds with the quinazolinone scaffold have been synthesized and tested for analgesic and anti-inflammatory activities, showing promising pharmacological profiles (Alagarsamy et al., 2011).
Anticancer Research
Research into quinazoline derivatives has also extended into the field of cancer therapy. Studies have investigated the synthesis of quinazoline compounds for their antitumor activity, with some showing significant effects against various cancer cell lines. For instance, novel quinazoline derivatives have been synthesized and evaluated for their ability to modulate immunotropic activity in mice, suggesting potential applications in cancer immunotherapy (Tsibizova et al., 2021).
Molecular Docking and Design
Additionally, the design and synthesis of quinazoline-based compounds have been informed by molecular docking studies, particularly in the search for selective adenosine receptor antagonists. These studies leverage computational methods to predict the interaction between synthesized compounds and biological targets, guiding the development of molecules with improved selectivity and potency (Colotta et al., 2009).
Propiedades
IUPAC Name |
2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5S/c1-3-20(23(32)26-11-7-12-34-2)36-25-29-18-10-5-4-9-17(18)22-28-19(24(33)30(22)25)14-21(31)27-15-16-8-6-13-35-16/h4-6,8-10,13,19-20H,3,7,11-12,14-15H2,1-2H3,(H,26,32)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBBAQOQMGPOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)
![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)

![2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2725507.png)
![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)
![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)


![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)
